molecular formula C20H22N2O2 B14575886 (3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione CAS No. 61139-44-4

(3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione

Cat. No.: B14575886
CAS No.: 61139-44-4
M. Wt: 322.4 g/mol
InChI Key: KNKXKVUFAHAVOL-HDICACEKSA-N
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Description

(3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique piperazine-2,5-dione core, which is substituted with benzyl and methyl groups. The stereochemistry of the compound is defined by the (3R,6S) configuration, indicating the specific spatial arrangement of the substituents around the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-benzyl-N-methylglycine with benzylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired piperazine-2,5-dione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3,6-dibenzylpiperazine-2,5-dione: Lacks the methyl groups present in (3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.

    (3R,6S)-3,6-dimethylpiperazine-2,5-dione: Lacks the benzyl groups present in this compound.

Uniqueness

The unique combination of benzyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its potential as a selective and specific agent in research and therapeutic contexts.

Properties

CAS No.

61139-44-4

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(3R,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18+

InChI Key

KNKXKVUFAHAVOL-HDICACEKSA-N

Isomeric SMILES

CN1[C@@H](C(=O)N([C@H](C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3

Canonical SMILES

CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3

Origin of Product

United States

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